Foreword: Navigating the Landscape of Novel Scaffolds
Foreword: Navigating the Landscape of Novel Scaffolds
An In-depth Technical Guide to N-(3-bromophenyl)piperidin-3-amine: Synthesis, Characterization, and Therapeutic Potential
In the dynamic field of drug discovery, the exploration of novel chemical matter is paramount. The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] This guide focuses on a specific, yet broadly applicable, derivative: N-(3-bromophenyl)piperidin-3-amine (CAS 1248977-43-6) .
While specific literature on this exact compound is nascent, its structural components—the 3-aminopiperidine core and the N-aryl substitution—position it as a valuable building block for generating diverse chemical libraries. The 3-aminopiperidine motif is a key structural feature in established pharmaceuticals, including dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin.[4][5] This guide, therefore, transcends a simple data sheet, instead offering a strategic blueprint for the synthesis, characterization, and potential exploitation of this compound and its analogs for researchers, chemists, and drug development professionals. We will delve into logical synthetic pathways, predictive characterization, and the therapeutic rationale for its investigation.
Structural and Physicochemical Analysis
The structure of N-(3-bromophenyl)piperidin-3-amine combines a flexible, saturated heterocyclic piperidine ring with a rigid, functionalized aromatic system. This combination imparts a unique three-dimensional character crucial for molecular recognition in biological systems.
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The 3-Aminopiperidine Core: This chiral scaffold provides a basic nitrogen center, capable of forming key hydrogen bonds and salt bridges with biological targets. Its stereochemistry can significantly influence pharmacological activity, making enantioselective synthesis a critical consideration.[5][6]
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The N-(3-bromophenyl) Moiety: The direct attachment of the bromophenyl group to the piperidine nitrogen significantly influences the basicity of the ring nitrogen. The bromine atom serves as a versatile synthetic handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.[7]
Table 1: Predicted Physicochemical Properties
Note: These properties are computationally predicted and await experimental verification.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₅BrN₂ | Provides the elemental composition. |
| Molecular Weight | 255.16 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP | ~2.5 - 3.0 | Suggests a balance between aqueous solubility and membrane permeability. |
| pKa (most basic) | ~8.5 - 9.5 (Piperidine N) | The secondary amine is expected to be protonated at physiological pH, influencing solubility and target interaction. |
| Hydrogen Bond Donors | 1 (Amine -NH) | Key for specific interactions with protein active sites. |
| Hydrogen Bond Acceptors | 2 (Piperidine N, Amine N) | Contributes to target binding and solubility. |
Strategic Synthesis Protocols
The synthesis of N-aryl piperidines is a well-established field. We present two robust, logical, and field-proven strategies for the preparation of N-(3-bromophenyl)piperidin-3-amine. The choice between these pathways may depend on starting material availability, scalability, and desired purity profile.
Retrosynthetic Analysis
A logical disconnection approach points to two primary bond formations: the C-N bond between the piperidine nitrogen and the phenyl ring, or the C-N bond at the 3-position of the piperidine ring.
Caption: Retrosynthetic analysis of the target molecule.
Protocol 1: Buchwald-Hartwig Amination
This pathway is arguably the most direct, coupling a commercially available aminopiperidine with a brominated aromatic. The use of a Boc-protected aminopiperidine is recommended to prevent self-coupling and other side reactions.
Caption: Workflow for Buchwald-Hartwig synthesis.
Step-by-Step Methodology:
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Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl piperidin-3-ylcarbamate (1.0 eq), 1-bromo-3-iodobenzene (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
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Rationale: The use of 1-bromo-3-iodobenzene allows for selective coupling at the more reactive C-I bond. Xantphos is an excellent ligand for preventing β-hydride elimination and promoting reductive elimination.
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Solvent Addition and Reflux: Add anhydrous toluene or dioxane via syringe. Degas the mixture with argon for 10-15 minutes. Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
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Rationale: Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation. The reaction progress should be monitored by TLC or LC-MS.
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification of Intermediate: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.
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Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Rationale: TFA is a standard reagent for the clean and efficient removal of the Boc protecting group.
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Final Isolation: Remove the solvent and excess TFA in vacuo. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product, N-(3-bromophenyl)piperidin-3-amine.
Protocol 2: Reductive Amination
This alternative strategy involves forming the piperidine ring first and then introducing the amine at the 3-position via reductive amination of a ketone.
Step-by-Step Methodology:
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N-Arylation: Synthesize 1-(3-bromophenyl)piperidine via a preliminary Buchwald-Hartwig or Ullmann coupling between piperidine and 1,3-dibromobenzene. This step requires careful control of stoichiometry to minimize diarylation.
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Oxidation: Oxidize the N-aryl piperidine at the 3-position to form 1-(3-bromophenyl)piperidin-3-one. This is a challenging step and may require specialized reagents.
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Reductive Amination: Dissolve 1-(3-bromophenyl)piperidin-3-one (1.0 eq) in a suitable solvent like methanol or dichloroethane. Add ammonium acetate (10 eq) or another ammonia source. Stir for 1-2 hours to facilitate imine formation.
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Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir at room temperature for 12-24 hours.
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Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate imine in the presence of the ketone starting material.[8]
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Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM. Dry the combined organic layers, concentrate, and purify by column chromatography as described in Protocol 1.
Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is non-negotiable. The following data are predicted for N-(3-bromophenyl)piperidin-3-amine and serve as a benchmark for experimental validation.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.1-7.3 ppm (m, 2H, Ar-H) , δ 6.8-7.0 ppm (m, 2H, Ar-H) , δ 3.0-3.6 ppm (m, 4H, piperidine CH₂ adjacent to N) , δ 2.5-2.9 ppm (m, 1H, piperidine CH at C3) , δ 1.5-2.0 ppm (m, 4H, piperidine CH₂) , δ 1.4 ppm (br s, 2H, NH₂) . The aromatic region will show a characteristic pattern for a 1,3-disubstituted ring. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~145 ppm (Ar C-N) , δ ~130 ppm (Ar C-H) , δ ~123 ppm (Ar C-Br) , δ ~115-120 ppm (Ar C-H) , δ ~50-55 ppm (Piperidine C2, C6) , δ ~45-50 ppm (Piperidine C3) , δ ~25-35 ppm (Piperidine C4, C5) . |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 255.05 and 257.05 in an approximate 1:1 ratio, characteristic of the bromine isotopic pattern. |
Potential Applications in Drug Discovery
The N-(3-bromophenyl)piperidin-3-amine scaffold is a promising starting point for several therapeutic areas, leveraging the established biological activities of the piperidine nucleus.[9]
CNS Disorders
Piperidine derivatives are well-represented in drugs targeting the central nervous system, including antipsychotics and analgesics.[3][10] The lipophilic nature of the bromophenyl group may facilitate blood-brain barrier penetration.
Oncology
Numerous piperidine-containing molecules have demonstrated potent anticancer activity.[1][11] The 3-amino group can be functionalized to introduce pharmacophores that interact with kinases or other cancer-related targets. The bromine atom allows for the introduction of other moieties via cross-coupling to explore SAR.
Metabolic Diseases
As previously mentioned, the (R)-enantiomer of 3-aminopiperidine is a key component of alogliptin, a DPP-IV inhibitor for type 2 diabetes.[4][5] This scaffold is therefore of immediate interest for the development of novel agents targeting metabolic pathways.
Infectious Diseases
The piperidine ring is a common feature in antiviral, antifungal, and antibacterial agents.[9][12] The N-(3-bromophenyl)piperidin-3-amine core can serve as a template for the synthesis of new antimicrobial compounds.
Caption: Potential therapeutic applications of the core scaffold.
Conclusion
N-(3-bromophenyl)piperidin-3-amine represents a strategic entry point into a chemically rich and biologically relevant region of medicinal chemistry. While direct experimental data for this specific molecule remains to be published, its constituent parts provide a strong rationale for its synthesis and investigation. The robust synthetic pathways outlined in this guide, coupled with predictive analytical methods and a clear understanding of its potential therapeutic applications, offer researchers a comprehensive framework. By leveraging the versatility of the bromophenyl group for further diversification, this scaffold is poised to become a valuable tool in the development of next-generation therapeutics.
References
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- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC.
- Pharmacological Applications of Piperidine Deriv
- (PDF) Piperidine nucleus in the field of drug discovery.
- Structure of few bio-active compounds having 3-amino piperidine ring system.
- Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. University of Leeds.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
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